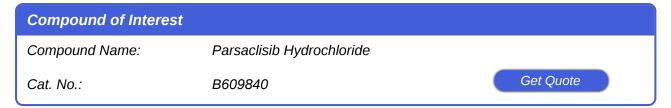


Application Notes and Protocols for Parsaclisib Hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Parsaclisib (hydrochloride salt, INCB050465) is a potent, selective, and orally bioavailable inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3K δ), with an IC50 of 1 nM. It demonstrates high selectivity (approximately 20,000-fold) over other PI3K class I isoforms. This high selectivity for PI3K δ , which is primarily expressed in hematopoietic cells, makes Parsaclisib a targeted inhibitor for B-cell malignancies. These application notes provide detailed information on the solubility of **Parsaclisib Hydrochloride** in various solvents and offer protocols for its preparation and use in research settings.

Physicochemical Properties



Property	Value
Chemical Name	(4R)-4-{3-[(1S)-1-(4-amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-5-chloro-2-ethoxy-6-fluorophenyl}pyrrolidin-2-onehydrochloride
CAS Number	1995889-48-9
Molecular Formula	C20H23Cl2FN6O2
Molecular Weight	469.34 g/mol
pKa (Strongest Acidic)	13.37 (Predicted)[1]
pKa (Strongest Basic)	3.56 (Predicted)[1]

Solubility Data

The solubility of **Parsaclisib Hydrochloride** is a critical factor for the design and reproducibility of in vitro and in vivo experiments. The following tables summarize the available solubility data in dimethyl sulfoxide (DMSO) and various aqueous buffers. It is important to note that solubility can vary between different sources, potentially due to the form of the compound (free base vs. hydrochloride salt) and the experimental conditions used for determination.

Table 1: Solubility in DMSO

Source	Reported Solubility	Concentration (mM)	Notes
MedchemExpress/Tar getMol	90 mg/mL	191.76 mM	Sonication is recommended.
InvivoChem	~240 mg/mL	~511.36 mM	
Cayman Chemical	1-10 mg/mL	2.13 - 21.31 mM	For Parsaclisib (free base).

Table 2: Solubility in Aqueous Buffers

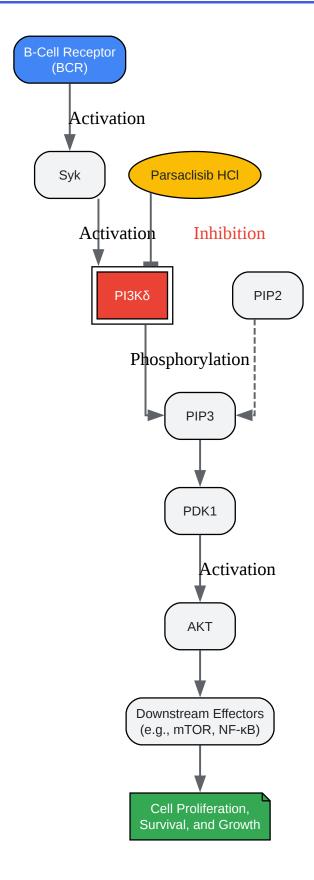


Solvent/Buffer	Reported Solubility	Concentration (mM)	Notes
Water	~100 mg/mL	~213.07 mM	For Hydrochloride salt.
PBS (pH 7.4)	50 mg/mL[2][3]	106.53 mM[2]	Ultrasonication is required.[2][3]
Aqueous Solution (pH 7.4)	210 ± 72 μg/mL	0.45 ± 0.15 mM	For Parsaclisib (free base).

Signaling Pathway and Experimental Workflows PI3Kδ Signaling Pathway

Parsaclisib selectively inhibits the PI3K δ isoform, which is a key component of the B-cell receptor (BCR) signaling pathway. Inhibition of PI3K δ disrupts downstream signaling, including the activation of AKT, leading to decreased proliferation and induction of apoptosis in B-cell malignancies.





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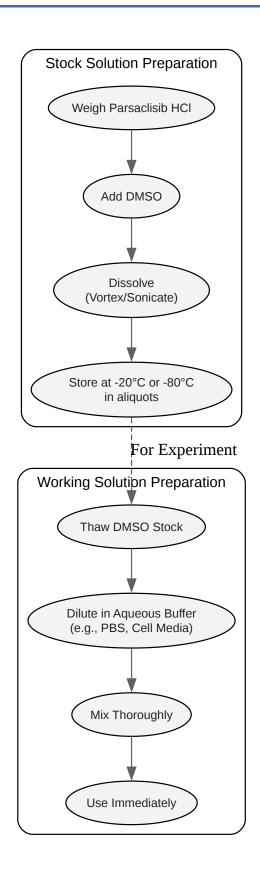
Caption: PI3K δ signaling pathway inhibited by Parsaclisib.



Workflow for Solution Preparation

A generalized workflow for preparing stock and working solutions of **Parsaclisib Hydrochloride** is depicted below. This workflow emphasizes the importance of starting with a high-concentration stock in DMSO, followed by serial dilutions into the appropriate aqueous buffer for the final application.





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Caption: General workflow for preparing Parsaclisib HCl solutions.



Experimental Protocols Protocol for Preparation of a 10 mM DMSO Stock Solution

Materials:

- Parsaclisib Hydrochloride (MW: 469.34 g/mol)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- · Microcentrifuge tubes
- Vortex mixer
- Sonicator (optional)

Procedure:

- Weigh out 4.69 mg of Parsaclisib Hydrochloride powder and place it in a sterile microcentrifuge tube.
- Add 1 mL of anhydrous DMSO to the tube.
- Vortex the solution vigorously for 2-5 minutes to facilitate dissolution.
- If the compound is not fully dissolved, sonicate the solution in a water bath for 10-15 minutes.
- Visually inspect the solution to ensure it is clear and free of particulates.
- Aliquot the 10 mM stock solution into smaller, single-use volumes to avoid repeated freezethaw cycles.
- Store the aliquots at -20°C or -80°C for long-term storage.

Protocol for Preparation of a 100 μ M Working Solution in PBS (pH 7.4)



Materials:

- 10 mM Parsaclisib Hydrochloride in DMSO (from Protocol 5.1)
- Phosphate Buffered Saline (PBS), pH 7.4, sterile
- Sterile conical tubes or microcentrifuge tubes

Procedure:

- Thaw a single aliquot of the 10 mM **Parsaclisib Hydrochloride** DMSO stock solution at room temperature.
- Perform a serial dilution. For example, to prepare 1 mL of a 100 μM working solution:
 - Add 10 μL of the 10 mM DMSO stock solution to 990 μL of sterile PBS (pH 7.4).
- Vortex the solution gently to ensure it is thoroughly mixed.
- Use the freshly prepared working solution immediately for your experiments. It is recommended not to store aqueous working solutions for extended periods.

Note on Final DMSO Concentration: When preparing working solutions for cell-based assays, it is crucial to keep the final concentration of DMSO low (typically $\leq 0.5\%$) to avoid solvent-induced cytotoxicity. Always include a vehicle control (the same concentration of DMSO in the buffer or media) in your experiments.

Protocol for Kinetic Solubility Determination in Aqueous Buffers

This protocol provides a general method to assess the kinetic solubility of **Parsaclisib Hydrochloride** in a buffer of interest.

Materials:

- Parsaclisib Hydrochloride
- DMSO



- Aqueous buffer of interest (e.g., citrate buffer pH 5.0, phosphate buffer pH 7.4)
- 96-well microplate (UV-transparent for spectrophotometric analysis)
- Plate shaker
- Spectrophotometer (plate reader)

Procedure:

- Prepare a high-concentration stock solution of Parsaclisib Hydrochloride in DMSO (e.g., 20 mM).
- In a 96-well plate, add a fixed volume of the aqueous buffer to each well.
- Add increasing volumes of the DMSO stock solution to the wells to create a range of concentrations. The final DMSO concentration should be kept constant and low (e.g., 1-2%).
- Seal the plate and incubate at room temperature on a plate shaker for 1-2 hours.
- Measure the turbidity of each well using a spectrophotometer at a wavelength where the compound does not absorb (e.g., 620 nm).
- The kinetic solubility is the concentration at which a significant increase in turbidity (precipitation) is observed.

Stability and Storage

Powder:

Store the solid compound at -20°C for up to 3 years.

In Solvent:

DMSO Stock Solutions: Store at -80°C for up to 6 months or at -20°C for up to 1 month. It is
highly recommended to store in single-use aliquots to prevent degradation from repeated
freeze-thaw cycles.



Aqueous Working Solutions: It is strongly advised to prepare aqueous working solutions
fresh on the day of use. The stability of Parsaclisib Hydrochloride in aqueous buffers over
extended periods has not been extensively reported and should be determined empirically if
long-term storage is required.

Conclusion

Parsaclisib Hydrochloride exhibits high solubility in DMSO, making it a suitable solvent for preparing concentrated stock solutions. Its hydrochloride salt form enhances its solubility in aqueous buffers such as PBS, especially with the aid of ultrasonication. When preparing solutions for biological assays, careful consideration must be given to the final DMSO concentration to avoid off-target effects. The provided protocols offer a starting point for the preparation and handling of Parsaclisib Hydrochloride in a research setting. For optimal and reproducible results, it is recommended to adhere to the storage conditions and to prepare aqueous working solutions freshly for each experiment.

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